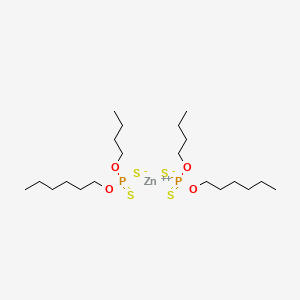

Zinc di-O-butyl di-O-hexyl bis(dithiophosphate)

Description

Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) is a zinc dithiophosphate compound with mixed alkyl substituents (butyl and hexyl groups). Zinc dithiophosphates (ZDTPs) are widely used as anti-wear and antioxidant additives in lubricants, with performance heavily influenced by alkyl chain length, branching, and steric bulk .

Properties

CAS No. |

68413-49-0 |

|---|---|

Molecular Formula |

C20H44O4P2S4Zn |

Molecular Weight |

604.2 g/mol |

IUPAC Name |

zinc;butoxy-hexoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C10H23O2PS2.Zn/c2*1-3-5-7-8-10-12-13(14,15)11-9-6-4-2;/h2*3-10H2,1-2H3,(H,14,15);/q;;+2/p-2 |

InChI Key |

DZMAOCHZUITXOT-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCOP(=S)(OCCCC)[S-].CCCCCCOP(=S)(OCCCC)[S-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Reactants

Dimercapto phosphate intermediate: Prepared by the reaction of phosphorus pentasulfide with a mixture of butanol and hexanol (or their derivatives) to generate a mixed dialkyldithiophosphoric acid containing both butyl and hexyl groups.

Zinc source: Zinc sulfide (ZnS) or zinc oxide (ZnO) is used as the zinc source for neutralization.

Reaction Conditions

The dialkyldithiophosphoric acid mixture is reacted with zinc sulfide under controlled temperature conditions to form the zinc di-O-butyl di-O-hexyl bis(dithiophosphate).

The reaction temperature is maintained to allow the release of volatile by-products (e.g., H$$_2$$S) without degrading the dithiophosphate esters, typically around 100-150°C for 2–3 hours.

An excess of zinc oxide or zinc sulfide (around 30% over stoichiometric) is often used to ensure complete neutralization and high yield.

The reaction mixture is cooled before zinc compound addition to avoid overheating.

Purification

The crude product is purified by removing unreacted alcohols, excess zinc compounds, and volatile impurities.

Techniques include filtration, washing with alcohol or water, and vacuum distillation if necessary.

The purified product is a viscous liquid or solid with consistent chemical properties suitable for lubricant additive applications.

Reaction Scheme Summary

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | P$$2$$S$$5$$ + Butanol + Hexanol | Heating, ~100°C, 2-3 h | Mixed dialkyldithiophosphoric acid |

| 2 | Dialkyldithiophosphoric acid + ZnS or ZnO | Controlled heating, ~100-150°C, 2-3 h | Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) + H$$2$$O or H$$2$$S |

Structural and Chemical Characteristics

The zinc center adopts a tetrahedral geometry coordinated by two bis(dithiophosphate) ligands.

The compound exists in equilibrium between monomeric and oligomeric/polymeric forms depending on conditions and solvent.

The mixed alkyl groups (butyl and hexyl) provide tailored lipophilicity and thermal stability, enhancing lubricant performance.

Research Findings and Optimization

Studies have demonstrated that the ratio of butyl to hexyl groups can be adjusted by varying the alcohol feed ratios during the initial reaction with phosphorus pentasulfide, allowing fine-tuning of the compound's properties.

The reaction temperature and time are critical to prevent decomposition of the dithiophosphoric acid esters.

Addition of small amounts of lower alcohols (C1-C6) during heat treatment can replace some esterified alcohol groups, modifying the product's physical properties.

Excess zinc oxide ensures complete neutralization, improving product stability and performance.

The compound shows excellent anti-wear properties when used as a lubricant additive, outperforming some conventional ZDDPs due to its mixed alkyl composition.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Product |

|---|---|---|

| Alcohol types | Butanol and Hexanol (mixed) | Controls alkyl group composition and lipophilicity |

| Molar ratio (ROH:P$$2$$S$$5$$) | ~4:1 | Ensures complete conversion to acid |

| Reaction temperature (Step 1) | 100°C - 120°C | Promotes esterification without degradation |

| Reaction time (Step 1) | 2-3 hours | Complete formation of dialkyldithiophosphoric acid |

| Zinc source | Zinc sulfide or Zinc oxide | Neutralizes acid to form zinc complex |

| Zinc excess | ~30% over stoichiometric | Ensures full neutralization and stability |

| Reaction temperature (Step 2) | 100-150°C | Facilitates complex formation and by-product removal |

| Purification methods | Filtration, washing, distillation | Removes impurities, unreacted materials |

Chemical Reactions Analysis

Thermal Decomposition and Anti-Wear Mechanisms

ZDDP-BH decomposes at elevated temperatures (150–300°C), forming protective tribofilms on metal surfaces. Key steps include:

| Stage | Process | Products |

|---|---|---|

| Initial Heating | Cleavage of P–S bonds | Zinc polyphosphates, sulfur radicals |

| Oxidation | Reaction with oxygen to form sulfate/sulfonate species | ZnSO₄, ZnS |

| Film Formation | Deposition of zinc phosphate glass and iron sulfide layers | Anti-wear tribofilm (10–100 nm thick) |

This decomposition is influenced by alkyl chain length: longer chains (hexyl) enhance oxidative stability, while shorter chains (butyl) increase reactivity .

Surface Coordination and Corrosion Inhibition

ZDDP-BH chemisorbs onto metal surfaces (e.g., steel, lead sulfide) via sulfur coordination:

-

Adsorption Mechanism :

This forms a covalent Fe–S bond, preventing oxidative wear .

-

Structural Influence :

The tetrahedral geometry of ZDDP-BH allows bridging between metal atoms, creating polymeric networks (e.g., [Zn{S₂P(OR)₂}₂]ₙ). Bond parameters from crystallographic data:Bond Length (Å) Angle (°) Coordination Zn–O 1.922–1.940 O–Zn–O: 103–115 Tetrahedral P–S 1.475–1.591 S–P–S: 100–117 Tetrahedral These parameters stabilize the complex during surface interactions .

Hydrolytic Stability and Degradation

ZDDP-BH reacts with water, leading to hydrolysis:

Hydrolysis rates depend on pH and alkyl group hydrophobicity. Hexyl groups reduce water penetration, enhancing stability .

Antioxidant Activity

ZDDP-BH scavenges radicals via sulfur-centered intermediates:

Scientific Research Applications

Anti-Wear Additives in Lubricants

The most significant application of zinc di-O-butyl di-O-hexyl bis(dithiophosphate) is as an anti-wear additive in lubricants, including:

- Motor Oils : Used extensively in automotive engine oils to reduce friction and wear between moving parts.

- Hydraulic Fluids : Enhances the performance of hydraulic systems by providing lubrication under high pressure.

- Greases : Acts as a thickening agent and anti-wear component in grease formulations.

ZDDPs are typically used at concentrations ranging from 600 ppm in low-viscosity oils to 2000 ppm in high-performance racing oils .

Corrosion Inhibition

Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) also functions as a corrosion inhibitor . It helps protect metal surfaces from oxidation and degradation, which is critical in environments exposed to moisture and contaminants .

Antioxidant Properties

In addition to its anti-wear and corrosion-inhibiting capabilities, this compound exhibits antioxidant properties that help prevent the degradation of lubricants over time, thereby extending their useful life .

Tribofilm Formation

The effectiveness of zinc di-O-butyl di-O-hexyl bis(dithiophosphate) can be attributed to its ability to form a protective tribofilm on metal surfaces. This film reduces direct contact between surfaces, minimizing wear and tear. The formation mechanism involves:

- Thermal Activation : The growth of the tribofilm increases with applied pressure and temperature, promoting a protective layer under operational conditions .

- Chemical Bonding : The dithiophosphate ions can chemically bond with surface sites on metals, enhancing the stability and effectiveness of the protective film .

Environmental Considerations

Despite its effectiveness, there are growing concerns regarding the environmental impact of zinc dialkyl dithiophosphates, particularly their potential to damage catalytic converters due to phosphorus emissions. This has led to regulatory changes that limit their concentration in certain lubricant formulations .

Case Studies and Research Findings

Several studies have highlighted the performance characteristics and applications of zinc di-O-butyl di-O-hexyl bis(dithiophosphate):

- A study conducted on the compatibility of ZDDP with various lubricant formulations demonstrated its superior anti-wear properties compared to alternative additives .

- Research has shown that ZDDPs can significantly enhance the performance of engine oils under extreme conditions, such as those found in racing environments, where traditional lubricants may fail .

Mechanism of Action

The mechanism by which zinc di-O-butyl di-O-hexyl bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on metal surfaces. This tribofilm reduces friction and wear by providing a barrier between moving parts. The compound’s molecular targets include metal surfaces, where it forms a strong bond through the dithiophosphate ligands .

Comparison with Similar Compounds

Comparison with Similar Zinc Dithiophosphate Compounds

Structural and Molecular Variations

ZDTPs vary by alkyl substituents attached to the dithiophosphate group. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Alkyl Groups |

|---|---|---|---|---|

| Zinc bis(O,O-dibutyl dithiophosphate) | 6990-43-8 | C₁₆H₃₆O₄P₂S₄Zn | 548.071 | Linear butyl |

| Zinc bis(O,O-dihexyl dithiophosphate) | 230-700-3 | C₂₄H₅₂O₄P₂S₄Zn | 660.385 | Linear hexyl |

| Zinc bis[O-(2-ethylhexyl)] bis[O-(isobutyl)]... | 26566-95-0 | C₂₄H₅₂O₄P₂S₄Zn | 660.385 | Branched 2-ethylhexyl/isobutyl |

| Zinc bis(O,O-diisooctyl dithiophosphate) | 28629-66-5 | C₃₂H₆₈O₄P₂S₄Zn | 772.467 | Branched isooctyl |

Key Observations :

- Molecular Weight : Increases with longer alkyl chains (e.g., dihexyl vs. dibutyl) .

- Branching : Branched substituents (e.g., 2-ethylhexyl) enhance oxidative stability compared to linear chains .

- Steric Effects : Bulky groups (e.g., cyclohexyl) reduce coordination polymer formation, impacting additive aggregation in lubricants .

Anti-Wear Properties

- Shorter Chains (Butyl) : Provide superior anti-wear performance at moderate temperatures due to efficient film formation .

- Longer Chains (Hexyl, Isooctyl) : Better solubility in mineral oils and high-temperature stability, but reduced wear protection due to steric hindrance .

- Mixed Substituents : Compounds like Zinc bis[O-(2-ethylhexyl)] bis[O-(isobutyl)] bis(dithiophosphate) balance solubility and thermal stability, making them versatile for multi-grade oils .

Antioxidant Capacity

Environmental and Regulatory Considerations

Thermal and Physical Properties

| Property | Zinc Dibutyl ZDTP | Zinc Dihexyl ZDTP | Zinc Mixed Alkyl ZDTP |

|---|---|---|---|

| Melting Point (°C) | >260 | N/A | N/A |

| Boiling Point (°C) | >316 | >316 | >316 |

| Solubility in Mineral Oil | Moderate | High | High |

Thermal Stability : Longer alkyl chains (hexyl, isooctyl) enhance thermal stability but may decompose at extreme temperatures (>300°C), releasing phosphorus and sulfur compounds .

Research Findings and Industrial Relevance

- Coordination Chemistry : Steric bulk from branched alkyl groups (e.g., cyclohexyl) limits the formation of 1D coordination polymers, affecting additive aggregation in lubricants .

- Analytical Detection : High-performance thin-layer chromatography (HPTLC) effectively separates ZDTP analogs like Zinc bis(O,O-diisobutyl dithiophosphate) and Zinc bis(O,O-didodecyl dithiophosphate) in oil matrices .

- Synthetic Innovations: Mixed alkyl ZDTPs (e.g., butyl/hexyl combinations) are synthesized to tailor properties for specific industrial applications, such as hydraulic fluids and engine oils .

Biological Activity

Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) (ZDBHDP) is a member of the zinc dithiophosphate (ZDP) family, which has garnered attention for its potential biological activities. These compounds are characterized by their unique chemical structure, which includes zinc coordinated with dithiophosphate groups. This article explores the biological activity of ZDBHDP, highlighting its effects on various organisms, mechanisms of action, and potential applications.

Chemical Structure and Properties

ZDBHDP can be represented by the formula , where R represents alkyl groups such as butyl and hexyl. The structural properties of ZDPs contribute to their biological activities, particularly their interaction with cellular components.

Table 1: Structural Characteristics of ZDBHDP

| Property | Value |

|---|---|

| Molecular Formula | C16H36O4P2S4Zn |

| Molecular Weight | 430.03 g/mol |

| Coordination Geometry | Tetrahedral |

| Alkyl Chain Length | 4-6 carbons |

Antimicrobial Properties

ZDBHDP exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that zinc dithiophosphates can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with enzymatic processes.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of ZDBHDP against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 125 µg/mL for E. coli and 62.5 µg/mL for S. aureus. The results suggest that ZDBHDP is more effective against Gram-positive bacteria.

Cytotoxicity

The cytotoxic effects of ZDBHDP on human cell lines have also been investigated. In vitro assays conducted on K562 erythroleukemia cells revealed an IC50 value of 50 µg/mL, indicating moderate cytotoxicity. This effect is attributed to the compound's ability to induce oxidative stress and disrupt cellular homeostasis.

Table 2: Biological Activity Summary

| Activity Type | Organism/Cell Type | Effect | MIC/IC50 Value |

|---|---|---|---|

| Antibacterial | E. coli | Growth inhibition | 125 µg/mL |

| Antibacterial | S. aureus | Growth inhibition | 62.5 µg/mL |

| Cytotoxicity | K562 cells | Cell viability reduction | 50 µg/mL |

The biological activity of ZDBHDP is influenced by several mechanisms:

- Membrane Disruption : ZDBHDP interacts with lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, thereby disrupting bacterial growth.

- Oxidative Stress Induction : ZDBHDP generates reactive oxygen species (ROS), contributing to cellular damage in both microbial and human cells.

Environmental Impact

The environmental implications of using zinc dithiophosphates in agriculture and industry must also be considered. While they possess beneficial antimicrobial properties, their potential toxicity to non-target organisms raises concerns about their ecological impact.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of zinc di-O-butyl di-O-hexyl bis(dithiophosphate)?

To confirm the molecular structure and ligand coordination, FTIR spectroscopy is critical for identifying the P=S (600–700 cm⁻¹) and P-O-C (950–1050 cm⁻¹) vibrational bands, which validate the dithiophosphate ligand bonding . NMR spectroscopy (³¹P and ¹H) can resolve alkyl chain conformations and phosphorus coordination environments. For example, ³¹P NMR typically shows a singlet for symmetrical dithiophosphate ligands, while asymmetry (e.g., mixed alkyl chains) may split the signal . Elemental analysis (C, H, S, Zn) should align with theoretical values (e.g., C~45%, S~19% for C₃₂H₆₈O₄P₂S₄Zn) to confirm purity .

Q. How can researchers optimize the synthesis of zinc di-O-butyl di-O-hexyl bis(dithiophosphate) to minimize byproducts?

The synthesis typically involves reacting dialkyldithiophosphoric acid with zinc oxide or zinc chloride. Key parameters include:

- Molar ratio : A 2:1 stoichiometry of dithiophosphoric acid to Zn²⁺ ensures complete neutralization. Excess acid may lead to acidic byproducts.

- Solvent choice : Use non-polar solvents (e.g., hexane) to reduce side reactions and improve yield .

- Temperature control : Maintain 50–70°C to avoid thermal decomposition of the dithiophosphate ligand .

- Purification : Recrystallization from ethanol or acetone removes unreacted precursors. Monitor purity via TLC or HPLC .

Q. What are the solubility and stability profiles of this compound under ambient conditions?

Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) is soluble in non-polar solvents (e.g., toluene, hexane) but insoluble in water. Stability studies show:

- Thermal stability : Decomposes above 180°C, releasing sulfur-containing gases (TGA-DSC analysis) .

- Oxidative stability : Susceptible to oxidation in air, forming sulfate/sulfoxide derivatives. Store under inert gas (N₂/Ar) .

- Hydrolytic stability : Stable in neutral conditions but degrades in acidic/basic media via P-S bond cleavage .

Advanced Research Questions

Q. How do alkyl chain variations (butyl vs. hexyl) influence the tribological performance of zinc dithiophosphate derivatives?

The antiwear mechanism involves tribofilm formation on metal surfaces. Longer alkyl chains (e.g., hexyl) enhance oil solubility and reduce adsorption competition, while shorter chains (e.g., butyl) improve surface reactivity. Advanced studies use:

- X-ray photoelectron spectroscopy (XPS) : To analyze tribofilm composition (e.g., ZnS, FePO₄) .

- Atomic force microscopy (AFM) : To quantify film thickness (typically 50–200 nm) and adhesion properties .

Mixed alkyl derivatives (e.g., butyl/hexyl) balance solubility and reactivity, optimizing load-carrying capacity in boundary lubrication .

Q. What experimental approaches resolve contradictions in reported antimicrobial efficacy of zinc dithiophosphates?

Discrepancies arise from differences in:

- Microbial strains : Gram-positive bacteria (e.g., S. aureus) may show higher susceptibility than Gram-negative species due to cell wall structure .

- Test protocols : Use standardized MIC (minimum inhibitory concentration) assays with controlled inoculum size (10⁶ CFU/mL) and solvent controls (DMSO) .

- Compound purity : Impurities (e.g., unreacted ligands) can skew results. Validate via HPLC-MS before bioassays .

Q. How does ligand substitution behavior (HSAB theory) affect the reactivity of zinc dithiophosphates in catalytic systems?

Zinc’s borderline Lewis acidity enables ligand exchange with soft bases (e.g., thiols) in catalytic cycles. Studies using pyridine titration (UV-Vis) reveal stepwise displacement of dithiophosphate ligands. For example:

- Soft base interactions : Tertiary amines (e.g., 2,2′-bipyridine) form stable 1:1 adducts, altering redox activity .

- Hard base interactions : Hydroxide ions may hydrolyze the complex, releasing Zn²⁺ and dithiophosphate anions .

Q. What advanced analytical methods quantify thermal decomposition pathways of this compound?

Combine TGA-FTIR and pyrolysis-GC/MS to identify degradation products:

Q. How can researchers model the interaction of zinc dithiophosphates with metal surfaces at the atomic scale?

Density functional theory (DFT) simulations predict adsorption energies and electron transfer mechanisms. Key findings:

Q. Data Contradictions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.